p-(5-Nitro-2-thienylsulfonyl)aniline
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Overview
Description
p-(5-Nitro-2-thienylsulfonyl)aniline: is an organic compound with the molecular formula C10H8N2O4S2 . It is characterized by the presence of a nitro group, a sulfonyl group, and a thiophene ring attached to an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-(5-Nitro-2-thienylsulfonyl)aniline typically involves the nitration of 2-thiophenesulfonyl chloride followed by a coupling reaction with aniline. The nitration process requires the use of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group onto the thiophene ring. The subsequent coupling reaction with aniline is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: p-(5-Nitro-2-thienylsulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the sulfonyl group under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of p-(5-Amino-2-thienylsulfonyl)aniline.
Substitution: Formation of various sulfonamide, sulfonate, and sulfonyl derivatives.
Scientific Research Applications
Chemistry: p-(5-Nitro-2-thienylsulfonyl)aniline is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making it a valuable compound for drug discovery and development .
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. Research focuses on their ability to interact with biological targets and pathways, leading to the development of new pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of p-(5-Nitro-2-thienylsulfonyl)aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, modulating their activity and function .
Comparison with Similar Compounds
p-(5-Nitro-2-thienylsulfonyl)benzene: Similar structure but lacks the aniline moiety.
p-(5-Nitro-2-thienylsulfonyl)phenol: Similar structure but contains a phenol group instead of an aniline group.
p-(5-Nitro-2-thienylsulfonyl)thiophene: Similar structure but contains an additional thiophene ring.
Uniqueness: p-(5-Nitro-2-thienylsulfonyl)aniline is unique due to the presence of both the aniline and thiophene moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8N2O4S2 |
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Molecular Weight |
284.3 g/mol |
IUPAC Name |
4-(5-nitrothiophen-2-yl)sulfonylaniline |
InChI |
InChI=1S/C10H8N2O4S2/c11-7-1-3-8(4-2-7)18(15,16)10-6-5-9(17-10)12(13)14/h1-6H,11H2 |
InChI Key |
RAYDBWYVPFHUMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
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